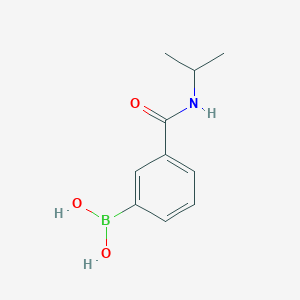

3-(N-Isopropylaminocarbonyl)benzeneboronic acid

Vue d'ensemble

Description

3-(N-Isopropylaminocarbonyl)benzeneboronic acid is an organic compound with the molecular formula C10H14BNO3. It is a solid, typically appearing as a white crystalline powder. This compound is known for its stability and solubility, making it suitable for various applications in organic synthesis and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid can be achieved through several methods. One common approach involves the reaction of benzeneboronic acid with isopropyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Isopropylaminocarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into different boronic derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Catalysts like palladium or nickel are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

One of the primary applications of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryls, which are crucial in pharmaceuticals and agrochemicals .

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Suzuki-Miyaura | Aryl-aryl bond formation | Biaryls, pharmaceuticals |

| Heck Reaction | Aryl-alkene bond formation | Styrenes, substituted alkenes |

| Negishi Reaction | Aryl-alkyl bond formation | Alkylated phenols |

2.2 Sensor Development

The ability of boronic acids to interact with diols has led to their use in developing sensors for glucose monitoring. This compound can be employed to create glucose-responsive materials that release insulin in response to blood sugar levels, thus providing a potential therapeutic approach for diabetes management .

Pharmaceutical Applications

3.1 Drug Development

In medicinal chemistry, this compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its unique reactivity allows it to be incorporated into drug molecules that target specific biological pathways. For example, it can be used in the synthesis of inhibitors for enzymes involved in cancer progression or metabolic disorders .

Case Study: Synthesis of Cancer Therapeutics

A notable application involves using this compound as a building block for synthesizing proteasome inhibitors, which have shown promise in treating multiple myeloma and other cancers. The incorporation of this compound into drug candidates enhances their efficacy and selectivity .

Material Science Applications

4.1 Polymer Chemistry

This compound can also be utilized in polymer chemistry to create functionalized polymers with specific properties. The incorporation of boronic acids into polymer matrices allows for the development of materials with tailored mechanical and thermal properties, suitable for applications ranging from packaging to biomedical devices .

4.2 Advanced Materials

Research has demonstrated that this compound can be used to synthesize photoactive materials that exhibit unique optical properties. These materials have potential applications in photonics and optoelectronics, where they can be used to develop sensors or light-emitting devices .

Mécanisme D'action

The mechanism of action of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The compound’s ability to form reversible covalent bonds with target molecules makes it a valuable tool in medicinal chemistry and drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(N-Methylaminocarbonyl)benzeneboronic acid

- 3-(N-Ethylaminocarbonyl)benzeneboronic acid

- 3-(N-Propylaminocarbonyl)benzeneboronic acid

Uniqueness

3-(N-Isopropylaminocarbonyl)benzeneboronic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Activité Biologique

3-(N-Isopropylaminocarbonyl)benzeneboronic acid (CAS: 397843-69-5) is a boronic acid derivative notable for its potential applications in medicinal chemistry and drug development. Its unique structure, characterized by a boronic acid moiety attached to an aromatic ring with an isopropylaminocarbonyl substituent, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C10H14BNO3

- Molar Mass : 207.03 g/mol

- Melting Point : 252-260 °C

- Storage Conditions : 2-8 °C

- Hazard Symbols : Xi - Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The boronic acid group can form reversible covalent bonds with diols, which is significant in the modulation of enzyme activity and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that phenylboronic acids could induce apoptosis in various cancer cell lines by disrupting cellular homeostasis and promoting oxidative stress .

Antidiabetic Applications

The compound's ability to bind glucose suggests potential applications in developing glucose-sensitive drug delivery systems. Boronic acids can form stable complexes with glucose, which can be utilized in smart drug delivery systems that release therapeutic agents in response to glucose levels, making them promising candidates for diabetes management .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing therapeutic benefits for pain management and other conditions .

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of various boronic acids, including this compound, on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Glucose-Sensitive Drug Delivery System

Another study focused on the synthesis of polymeric nanoparticles incorporating boronic acids for glucose-responsive drug delivery. The nanoparticles demonstrated effective swelling and drug release profiles in the presence of glucose, indicating that this compound could be crucial for developing advanced therapeutic systems for diabetes treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H14BNO3 |

| Molar Mass | 207.03 g/mol |

| Melting Point | 252-260 °C |

| Biological Activities | Anticancer, Antidiabetic |

| Mechanism of Action | Enzyme inhibition |

| Applications | Drug delivery systems |

Propriétés

IUPAC Name |

[3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCRYXCSQKAWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397371 | |

| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-69-5 | |

| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.